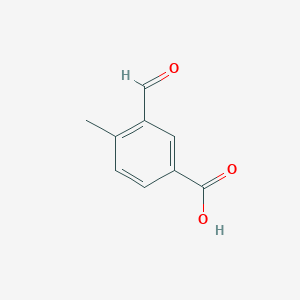

3-Formyl-4-methylbenzoic Acid

Description

Contextualization within Aromatic Carboxylic Acids and Aldehydes

Aromatic carboxylic acids are characterized by a carboxyl group (–COOH) attached to a benzene (B151609) ring. wikipedia.org This functional group is electron-withdrawing, which influences the reactivity of the aromatic ring, directing electrophilic substitution to the meta-position. wikipedia.org Aromatic aldehydes, on the other hand, feature a formyl group (–CHO) on a benzene ring. ncert.nic.in The carbonyl group in aldehydes is polar and susceptible to nucleophilic attack. ncert.nic.inbyjus.com

Overview of Formylbenzoic Acid Isomers in Chemical Research

Formylbenzoic acid exists in several isomeric forms, depending on the relative positions of the formyl and carboxyl groups on the benzene ring. The common isomers include 2-formylbenzoic acid, 3-formylbenzoic acid, and 4-formylbenzoic acid (also known as 4-carboxybenzaldehyde). researchgate.netnih.govebi.ac.uk Each isomer exhibits distinct physical and chemical properties due to the different electronic interactions and steric hindrance between the two functional groups.

These isomers are valuable building blocks in organic synthesis. chemicalbook.com For instance, 2-formylbenzoic acid and its derivatives are utilized in the synthesis of phthalides, which have applications in medicinal chemistry. acs.org 4-Formylbenzoic acid is widely used as an intermediate in the production of pharmaceuticals, dyes, and polymers. chemicalbook.com The specific substitution pattern of the formyl and carboxyl groups, along with other substituents on the aromatic ring, allows for the fine-tuning of the molecule's properties for various applications.

Structure

3D Structure

Properties

IUPAC Name |

3-formyl-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-6-2-3-7(9(11)12)4-8(6)5-10/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPNRLBITGLALU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001307031 | |

| Record name | 3-Formyl-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001307031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69526-89-2 | |

| Record name | 3-Formyl-4-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69526-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Formyl-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001307031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-formyl-4-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Properties of 3 Formyl 4 Methylbenzoic Acid

3-Formyl-4-methylbenzoic acid is a solid organic compound with the chemical formula C9H8O3. glpbio.comsigmaaldrich.com It belongs to the class of substituted benzoic acids, containing a carboxyl group, a formyl group, and a methyl group attached to the benzene (B151609) ring. hmdb.ca

| Property | Value |

|---|---|

| CAS Number | 69526-89-2 |

| Molecular Weight | 164.16 g/mol |

| Physical Form | Solid |

| Purity | 98% |

| Storage Temperature | Inert atmosphere, 2-8°C |

Chemical Reactivity and Transformation Studies of 3 Formyl 4 Methylbenzoic Acid

Oxidation Reactions of the Formyl Moiety in 3-Formyl-4-methylbenzoic Acid

The formyl (-CHO) group of this compound can be readily oxidized to a carboxylic acid group, yielding 4-methylisophthalic acid. This transformation is a common reaction in organic synthesis and can be achieved using various oxidizing agents.

Common reagents for this oxidation include potassium permanganate (B83412) (KMnO4) and chromic acid (H2CrO4). The reaction typically proceeds under conditions that are selective for the aldehyde oxidation without affecting the existing carboxylic acid group or the methyl group on the aromatic ring.

Table 1: Oxidation of this compound

| Oxidizing Agent | Product | Typical Conditions |

| Potassium Permanganate (KMnO4) | 4-Methylisophthalic acid | Aqueous solution, often with heating |

| Chromic Acid (H2CrO4) | 4-Methylisophthalic acid | Acidic medium |

Reduction Reactions of the Formyl Group in this compound

The formyl group can be selectively reduced to a hydroxymethyl group (-CH2OH), affording 3-(hydroxymethyl)-4-methylbenzoic acid. This reduction is typically accomplished using mild reducing agents to avoid the reduction of the carboxylic acid functionality.

Commonly employed reducing agents for this purpose include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). The choice of reagent and reaction conditions allows for the selective transformation of the aldehyde.

Table 2: Reduction of this compound

| Reducing Agent | Product | Typical Conditions |

| Sodium Borohydride (NaBH4) | 3-(Hydroxymethyl)-4-methylbenzoic acid | Alcoholic solvents (e.g., ethanol (B145695), methanol) at room temperature |

| Lithium Aluminum Hydride (LiAlH4) | 3-(Hydroxymethyl)-4-methylbenzoic acid | Anhydrous ether or THF, often at reduced temperatures |

Nucleophilic Addition Reactions Involving the Aldehyde Functionality

The aldehyde group in this compound is susceptible to nucleophilic addition reactions. The carbon atom of the formyl group is electrophilic and can be attacked by various nucleophiles. youtube.com

These reactions are fundamental in forming new carbon-carbon and carbon-heteroatom bonds. For instance, Grignard reagents and organolithium compounds can add to the formyl group to yield secondary alcohols after an aqueous workup. Similarly, the formation of imines can be achieved through reaction with primary amines, and cyanohydrins can be formed with the addition of cyanide. youtube.com The reactivity of the aldehyde allows for the construction of more complex molecular architectures. cymitquimica.com

Esterification and Amidation Reactions of the Carboxylic Acid Group

The carboxylic acid group of this compound can undergo esterification and amidation reactions to form the corresponding esters and amides.

Esterification is typically carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. libretexts.orgmasterorganicchemistry.com The reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction towards the ester product. masterorganicchemistry.com For example, reaction with methanol (B129727) in the presence of sulfuric acid yields methyl 3-formyl-4-methylbenzoate. cymitquimica.com

Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. This transformation is one of the most frequently performed in organic chemistry. nih.gov Direct reaction of a carboxylic acid and an amine is often difficult and may require coupling agents to facilitate the reaction. Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride, which then readily reacts with an amine to form the amide. libretexts.org

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring of this compound

The benzene ring of this compound can undergo electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The directing effects of the existing substituents (the formyl, carboxylic acid, and methyl groups) determine the position of the incoming electrophile.

The methyl group is an activating, ortho-, para-directing group, while the formyl and carboxylic acid groups are deactivating, meta-directing groups. libretexts.org The interplay of these electronic effects will influence the regioselectivity of reactions such as nitration, halogenation, and sulfonation. For example, in nitration, the nitro group would be expected to add at a position meta to the deactivating groups. libretexts.orgyoutube.com

Metal-Catalyzed Coupling Reactions Utilizing this compound Precursors

Derivatives of this compound can be utilized in metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. A prominent example is the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling Reactions (based on related boronic acid derivatives)

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex. libretexts.org While this compound itself is not a direct partner in this reaction, its boronic acid derivatives can be.

The general mechanism involves three main steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation of the organoboron compound, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org This reaction is widely used to synthesize biaryls and other conjugated systems. nih.govnih.gov The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for the success of the coupling. nih.govrsc.org

Heck and Sonogashira Coupling Potentials

The Heck and Sonogashira reactions are powerful palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. wikipedia.orgwikipedia.org The Heck reaction couples an unsaturated halide or triflate with an alkene, while the Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orgwikipedia.org For this compound to participate directly in these reactions, it would typically require a halide or triflate substituent on the aromatic ring.

While direct Heck or Sonogashira coupling of this compound is not commonly reported, its derivatives can be utilized in these transformations. For instance, a bromo- or iodo-substituted derivative of this compound would be a suitable substrate. The reaction would proceed by the oxidative addition of the palladium(0) catalyst to the aryl-halide bond, followed by migratory insertion of the alkene (Heck) or transmetalation with a copper(I) acetylide (Sonogashira), and subsequent reductive elimination to yield the product and regenerate the catalyst. wikipedia.orglibretexts.org The presence of the formyl and carboxylic acid groups can influence the reaction conditions, potentially requiring protection of these functional groups to avoid side reactions.

Table 1: Potential Heck and Sonogashira Coupling Reactions of a Halogenated this compound Derivative

| Reaction Type | Reactants | Catalyst System | Product Type |

| Heck Reaction | Bromo-3-formyl-4-methylbenzoic acid, Alkene | Pd(OAc)₂, PPh₃, Base | Alkenyl-3-formyl-4-methylbenzoic acid |

| Sonogashira Reaction | Iodo-3-formyl-4-methylbenzoic acid, Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Amine Base | Alkynyl-3-formyl-4-methylbenzoic acid |

Condensation Reactions of this compound (e.g., Schiff Base Formation)

The formyl group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. semanticscholar.orglibretexts.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. libretexts.org These reactions are often catalyzed by an acid or can proceed by heating the reactants together. nih.gov

For example, the reaction of this compound with an aniline (B41778) derivative in a suitable solvent like ethanol, upon reflux, would yield the corresponding N-aryl imine. nih.gov The formation of the Schiff base is characterized by the appearance of a C=N stretching band in the IR spectrum and a characteristic signal for the azomethine proton (-CH=N-) in the ¹H NMR spectrum. semanticscholar.org

A study on the synthesis of Schiff bases from 4-formylbenzoic acid and 4-hexyloxyaniline demonstrated a high yield of 93.0% when refluxed in ethanol for two hours. nih.gov Similar reactivity and yields can be expected for this compound.

Table 2: Example of Schiff Base Formation

| Aldehyde | Amine | Conditions | Product |

| This compound | Aniline | Ethanol, Reflux | 4-Methyl-3-(((phenyl)imino)methyl)benzoic acid |

| 4-Formylbenzoic Acid | 4-Hexyloxyaniline | Ethanol, Reflux | 4-(((4-(Hexyloxy)phenyl)imino)methyl)benzoic acid nih.gov |

Wittig Reactions with this compound (based on related formylbenzoic acids)

The Wittig reaction is a versatile method for converting aldehydes and ketones into alkenes using a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orgmasterorganicchemistry.com The aldehyde group of this compound is expected to react with Wittig reagents to form the corresponding stilbene (B7821643) derivatives. The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine (B44618) oxide. wikipedia.org

Research on related formylbenzoic acids, such as 4-formylbenzoic acid, has shown successful Wittig reactions. researchgate.net For instance, one-pot Wittig reactions with 4-formylbenzoic acid have been reported to proceed smoothly at room temperature in water, generating the corresponding stilbene derivatives in moderate to excellent yields. researchgate.net The stereochemistry of the resulting alkene (E or Z) is dependent on the nature of the ylide used. Stabilized ylides generally favor the formation of the E-alkene, while non-stabilized ylides tend to yield the Z-alkene. organic-chemistry.org

Table 3: Representative Wittig Reaction

| Aldehyde | Wittig Reagent | Product |

| This compound | (Triphenylphosphoranylidene)methane | 3-(Ethenyl)-4-methylbenzoic acid |

| 4-Formylbenzoic Acid | Benzyltriphenylphosphonium halide | 4-(2-Phenylethenyl)benzoic acid researchgate.net |

Multi-component Reactions Incorporating this compound

The Ugi reaction is a four-component reaction that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgorganic-chemistry.org Due to the presence of both an aldehyde and a carboxylic acid group, this compound is a particularly interesting substrate for Ugi reactions. It can potentially act as two of the four components in a three-component Ugi reaction, where the aldehyde and carboxylic acid functionalities are present in the same molecule.

Studies on similar bifunctional molecules, like 2-formylbenzoic acid, have demonstrated their successful application in three-component Ugi reactions with diamines and isocyanides. researchgate.net In such a reaction, this compound would react with an amine and an isocyanide to generate complex, polycyclic structures in a single step. The reaction mechanism involves the initial formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide and the carboxylate group, followed by a Mumm rearrangement to yield the final product. wikipedia.org

Passerini Reaction: The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org Similar to the Ugi reaction, this compound could serve as both the aldehyde and carboxylic acid component in an intramolecular Passerini reaction with an isocyanide. This would lead to the formation of a lactone-containing amide structure. The reaction is believed to proceed through a cyclic transition state, and its rate can be accelerated in aqueous media. walisongo.ac.id

Biginelli Reaction: The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). jsynthchem.comnih.gov The formyl group of this compound makes it a suitable aldehyde component for this reaction. When reacted with a β-ketoester like ethyl acetoacetate (B1235776) and urea under acidic catalysis, it would be expected to produce a DHPM derivative bearing the 4-methyl-3-carboxyphenyl substituent at the C4 position of the pyrimidine (B1678525) ring. jsynthchem.com

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Formyl 4 Methylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete structural assignment of 3-Formyl-4-methylbenzoic Acid can be achieved.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each type of non-equivalent proton in the molecule. The aromatic region is particularly informative for confirming the substitution pattern. The electron-withdrawing effects of the carboxyl and formyl groups and the electron-donating effect of the methyl group dictate the chemical shifts of the aromatic protons.

The expected signals are:

A highly deshielded singlet for the carboxylic acid proton (-COOH), typically appearing very downfield.

A sharp singlet for the aldehyde proton (-CHO), also in a downfield region due to the electronegativity of the oxygen atom. docbrown.info

Three signals in the aromatic region corresponding to the protons at positions 2, 5, and 6 of the benzene (B151609) ring.

An upfield singlet for the three protons of the methyl group (-CH₃).

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| -COOH | > 11.0 | Broad Singlet | Acidic proton, often exchanges with trace water. |

| -CHO | 9.9 - 10.1 | Singlet | Highly deshielded by the carbonyl group. docbrown.info |

| H-2 | ~8.4 | Singlet (or narrow doublet) | Ortho to the carboxyl group and meta to the formyl group. |

| H-5 | ~7.9 | Doublet | Ortho to the formyl group and meta to the carboxyl group. Coupled to H-6. |

| H-6 | ~7.5 | Doublet | Ortho to the methyl group. Coupled to H-5. |

| -CH₃ | ~2.7 | Singlet | Attached to the aromatic ring. |

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature. The spectrum for this compound is expected to show nine distinct signals, corresponding to each carbon atom. The chemical shifts of the carbonyl carbons (aldehyde and carboxylic acid) are the most downfield. The aromatic region will contain signals for both protonated and quaternary carbons, with the latter typically showing lower intensity.

The chemical shift of a carbonyl carbon in substituted benzaldehydes can be predicted with reasonable accuracy by considering the additive effects of the other ring substituents. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| -CHO | 190 - 193 | Aldehyde carbonyl carbon. researchgate.net |

| -COOH | 168 - 172 | Carboxylic acid carbonyl carbon. |

| C-4 | 145 - 148 | Quaternary carbon attached to the methyl group. |

| C-1 | 135 - 138 | Quaternary carbon attached to the carboxyl group. |

| C-3 | 133 - 136 | Quaternary carbon attached to the formyl group. |

| C-2 | 131 - 134 | Aromatic CH. |

| C-5 | 130 - 133 | Aromatic CH. |

| C-6 | 128 - 131 | Aromatic CH. |

| -CH₃ | 20 - 23 | Methyl carbon. |

To unambiguously assign all proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are indispensable. numberanalytics.comnumberanalytics.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, a cross-peak between the signals for H-5 and H-6 would be expected, confirming their adjacent positions on the aromatic ring. The H-2 proton, being isolated from other protons by quaternary carbons, would likely not show any COSY correlations.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the ¹H signals for H-2, H-5, H-6, the aldehyde proton, and the methyl protons to their corresponding ¹³C signals (C-2, C-5, C-6, the aldehyde carbon, and the methyl carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful technique for elucidating the complete structure of substituted aromatics. princeton.edu It reveals correlations between protons and carbons that are two or three bonds away. Key expected correlations for this compound include:

The methyl protons (-CH₃) showing correlations to C-3, C-4, and C-5.

The aldehyde proton (-CHO) showing correlations to C-2, C-3, and C-4.

In modern structural analysis, computational methods are frequently used to support experimental findings. The prediction of NMR chemical shifts can be achieved with a high degree of accuracy using quantum mechanical calculations, most commonly employing Density Functional Theory (DFT). researchgate.net

The standard approach involves:

Optimizing the molecular geometry of this compound using a selected DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).

Calculating the magnetic shielding tensors for this optimized geometry using the Gauge-Including Atomic Orbital (GIAO) method.

Referencing the calculated shielding values to a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory, to yield the final chemical shifts (δ).

These calculated shifts are then compared with the experimental values. A strong correlation between the theoretical and experimental data provides powerful validation for the proposed structure and the spectral assignments. liverpool.ac.uk

Vibrational Spectroscopy

The FTIR spectrum of this compound is expected to be rich with characteristic absorption bands that confirm the presence of the carboxylic acid, aldehyde, and methyl functional groups on the aromatic ring.

Table 3: Predicted FTIR Absorption Bands and Vibrational Mode Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| 2500-3300 | O-H stretch | Very broad band, characteristic of a hydrogen-bonded carboxylic acid dimer. |

| 3000-3100 | C-H stretch (aromatic) | Signals for C-H bonds on the benzene ring. |

| 2850-3000 | C-H stretch (aliphatic) | Signals for the methyl group C-H bonds. |

| ~2850 and ~2750 | C-H stretch (aldehyde) | Often appears as a pair of bands (Fermi doublet), a hallmark of the formyl group. |

| ~1705 | C=O stretch (aldehyde) | Strong absorption, position influenced by conjugation with the aromatic ring. |

| ~1685 | C=O stretch (carboxylic acid) | Strong absorption for the acid dimer. Conjugation and electronic effects determine its position relative to the aldehyde carbonyl. |

| 1450-1600 | C=C stretch (aromatic) | Multiple bands corresponding to the vibrations of the benzene ring skeleton. |

| ~1290 | C-O stretch (coupled) | Often coupled with O-H in-plane bending in carboxylic acids. |

| ~920 | O-H bend (out-of-plane) | Broad band characteristic of carboxylic acid dimers. |

Raman Spectroscopy (based on related formylbenzoic acids)

The Raman spectrum of a carboxylic acid is typically characterized by the C=O stretching frequency of the carboxyl group. In many esters, aldehydes, and ketones, this frequency appears above 1720 cm⁻¹. However, in carboxylic acids, this is considerably lowered to below 1670 cm⁻¹ due to polymerization of the molecules. ias.ac.in For instance, in solid benzoic acid, a strong and sharp line is observed at 1603 cm⁻¹, attributed to the C=C vibration, and another at 1632 cm⁻¹ which is characteristic of the C=O group in the dimerized acid. ias.ac.in

Based on related compounds like 4-methyl-3-nitrobenzoic acid, the C-H stretching vibrations are expected in the 3180-3000 cm⁻¹ range. researchgate.net The spectrum of 4-formylbenzoic acid shows various bands that can be compared. spectrabase.comchemicalbook.com

Expected Raman Bands for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Basis of Prediction |

| C-H Stretching (aromatic and aldehyde) | ~3100-3000 | General for aromatic compounds and aldehydes |

| C-H Stretching (methyl group) | ~2960 | Typical for methyl groups researchgate.net |

| C=O Stretching (carboxylic acid dimer) | ~1630-1670 | Characteristic for dimerized carboxylic acids ias.ac.in |

| C=O Stretching (aldehyde) | ~1700 | Typical for aromatic aldehydes |

| C=C Stretching (aromatic ring) | ~1600 | Characteristic for benzene ring vibrations ias.ac.in |

| C-C Stretching | ~895 | Seen in related acids like acetic acid researchgate.net |

| O-H Bending | ~1400-1300 | Typical for carboxylic acids |

| C-O Stretching | ~1200 | Characteristic for carboxylic acids researchgate.net |

| OCO Bending | ~680 | Seen in related acids like acetic acid researchgate.net |

Mass Spectrometry Techniques

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that results in significant fragmentation of the analyte molecule. The mass spectrum of this compound (C₉H₈O₃, molecular weight: 164.16 g/mol ) would be expected to show a molecular ion peak ([M]⁺) and several fragment ions. sigmaaldrich.comspectrabase.com

The fragmentation of benzoic acid derivatives under EI-MS is well-documented. docbrown.infolibretexts.org For benzoic acid itself, key fragments include the loss of the hydroxyl group ([M-OH]⁺), the carboxyl group ([M-COOH]⁺), and the phenyl group. docbrown.infolibretexts.org

Based on the fragmentation patterns of related molecules like 4-formylbenzoic acid and other substituted benzoic acids, the following fragments can be anticipated for this compound:

Predicted EI-MS Fragmentation of this compound:

| m/z | Ion Structure | Fragmentation Pathway |

| 164 | [C₉H₈O₃]⁺ | Molecular ion (M⁺) |

| 149 | [M-CH₃]⁺ | Loss of a methyl radical |

| 135 | [M-CHO]⁺ | Loss of the formyl radical |

| 119 | [M-COOH]⁺ | Loss of the carboxyl radical |

| 91 | [C₇H₇]⁺ | Tropylium ion, common in toluene (B28343) derivatives |

| 65 | [C₅H₅]⁺ | Loss of acetylene (B1199291) from the phenyl ring |

| 51 | [C₄H₃]⁺ | Further fragmentation of the phenyl ring docbrown.info |

Data from the GC-MS of 4-formylbenzoic acid shows prominent peaks at m/z 150 (M⁺), 149, 121, 93, and 65, which supports the expected fragmentation involving the loss of functional groups and ring fragmentation. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) (based on related formylbenzoic acids)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. For the analysis of carboxylic acids like this compound, derivatization is often necessary to increase volatility and thermal stability. nih.govtcichemicals.com A common method is trimethylsilylation, which converts the acidic proton of the carboxylic acid to a trimethylsilyl (B98337) (TMS) group. nih.govnist.gov

A study on the GC-MS determination of various benzoic acids in human plasma involved derivatization with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) and TMCS (trimethylchlorosilane). nih.gov The resulting TMS derivatives were then separated and quantified by GC-MS. nih.gov This method provides good separation and sensitivity for the analysis of benzoic acid derivatives. nih.gov

The GC-MS analysis of underivatized 4-formylbenzoic acid has been reported, indicating that it is amenable to GC analysis under certain conditions. nih.gov The resulting mass spectrum would be similar to that obtained by direct EI-MS, showing characteristic fragments that aid in its identification. nih.gov

GC-MS Data for the TMS derivative of Benzoic Acid:

| m/z | Relative Intensity | Assignment |

| 194 | ~25% | [M]⁺ (Molecular ion of TMS-benzoic acid) nist.gov |

| 179 | ~100% | [M-CH₃]⁺ (Loss of a methyl group from TMS) nist.gov |

| 135 | ~10% | [M-COOTMS]⁺ (Loss of the silylated carboxyl group) |

| 77 | ~15% | [C₆H₅]⁺ (Phenyl cation) docbrown.info |

| 73 | ~40% | [Si(CH₃)₃]⁺ (Trimethylsilyl cation) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of benzoic acid and its derivatives typically shows absorption bands arising from π → π* transitions of the benzene ring and the carbonyl group. researchgate.netnist.gov

For benzoic acid, a single UV absorption band is observed at a λmax of 221 nm. researchgate.net The introduction of substituents on the benzene ring can cause a shift in the absorption maximum (λmax) and an increase in the molar absorptivity. For 4-methylbenzoic acid, the UV/Visible spectrum is available, and for 4-formylbenzoic acid, the spectrum is also documented. nist.govnist.gov

Based on these related compounds, the UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) is expected to exhibit absorption maxima characteristic of the substituted benzene ring. The presence of both the formyl and carboxyl groups, which are chromophores, will influence the spectrum.

Expected UV-Vis Absorption Maxima for this compound:

| Compound | λmax (nm) | Solvent | Reference |

| Benzoic Acid | 221 | - | researchgate.net |

| 4-Methylbenzoic Acid | ~236, 276, 284 | Water | nist.gov |

| 4-Formylbenzoic Acid | ~252 | - | nist.gov |

| This compound | ~220-260 | - | Inferred |

X-ray Crystallography of this compound and its Derivatives (based on related benzoic acid derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. While the specific crystal structure of this compound is not available in the searched results, the structures of benzoic acid and its derivatives have been extensively studied. researchgate.netresearchgate.netcrystallography.net

Benzoic acid crystallizes in the monoclinic space group P2₁/c. researchgate.net The molecules form centrosymmetric dimers through hydrogen bonding between their carboxyl groups. researchgate.net These dimers then pack in layers. researchgate.net It is highly probable that this compound would also form similar hydrogen-bonded dimers in the solid state.

The crystal structure of a related derivative, 2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid, reveals intermolecular hydrogen bonding that forms a three-dimensional network. researchgate.net Another example, 2-methyl-3-[(thiophen-2-ylcarbonyl)amino]benzoic acid, also highlights the structural features of substituted benzoic acids. ontosight.ai The presence of the formyl and methyl groups on the benzene ring in this compound will influence the crystal packing and intermolecular interactions.

Crystallographic Data for Benzoic Acid:

| Parameter | Value |

| Crystal System | Monoclinic researchgate.net |

| Space Group | P2₁/c researchgate.net |

| a (Å) | 5.497 |

| b (Å) | 5.137 |

| c (Å) | 21.968 |

| β (°) | 97.43 |

| Z (molecules per unit cell) | 4 |

Computational Chemistry and Theoretical Investigations of 3 Formyl 4 Methylbenzoic Acid

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a important tool in computational chemistry for predicting the properties of molecules. By calculating the electron density, DFT methods can determine the ground-state energy of a system and, from there, derive a wealth of information about its structure and reactivity. For aromatic compounds like 3-Formyl-4-methylbenzoic acid, DFT provides a reliable framework for in-depth analysis.

Geometry Optimization and Electronic Structure Analysis

The electronic structure of this compound is characterized by the interplay between the electron-withdrawing carboxyl and formyl groups and the electron-donating methyl group attached to the benzene (B151609) ring. This substitution pattern influences the distribution of electron density across the molecule, which can be visualized through Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests a higher propensity for the molecule to undergo electronic transitions and interact with other species.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (ring) | 1.39 - 1.41 | 118 - 121 | ~0 |

| C-COOH | ~1.49 | - | - |

| C=O (carboxyl) | ~1.21 | - | - |

| C-OH (carboxyl) | ~1.35 | - | - |

| C-CHO | ~1.48 | - | - |

| C=O (formyl) | ~1.22 | - | - |

| C-CH3 | ~1.51 | - | - |

Vibrational Spectral Assignment and Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are instrumental in assigning the observed spectral bands to specific molecular motions. For 4-formylbenzoic acid, a related compound, a detailed vibrational analysis has been performed using DFT calculations. nih.gov These findings can be extrapolated to understand the vibrational behavior of this compound.

Key vibrational modes include the characteristic stretching of the O-H bond in the carboxylic acid group, which typically appears as a broad band in the FTIR spectrum. The C=O stretching vibrations of both the carboxyl and formyl groups give rise to intense peaks, usually in the region of 1680-1750 cm⁻¹. The aromatic C-C and C-H stretching and bending vibrations, as well as the vibrations of the methyl group, also contribute to the unique spectral signature of the molecule. By comparing the computed vibrational frequencies with experimental spectra, a detailed assignment of the fundamental vibrational modes can be achieved.

Table 2: Selected Vibrational Frequencies for a Representative Formylbenzoic Acid (Experimental and Calculated) (Based on data for 4-formylbenzoic acid) nih.gov

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

| O-H stretch | ~3000 (broad) | ~3050 | Carboxylic acid |

| C-H stretch (aromatic) | 3050-3100 | 3060-3120 | Aromatic ring |

| C-H stretch (formyl) | ~2850 | ~2860 | Aldehyde group |

| C=O stretch (carboxyl) | ~1690 | ~1700 | Carboxylic acid |

| C=O stretch (formyl) | ~1710 | ~1720 | Aldehyde group |

| C-C stretch (ring) | 1580-1620 | 1590-1630 | Aromatic ring |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a chemist's-eye view of the electronic structure, translating the complex wave function into localized bonds, lone pairs, and antibonding orbitals. q-chem.com This analysis reveals the nature of the bonding within the molecule and the extent of electronic delocalization.

For this compound, NBO analysis would elucidate the hyperconjugative interactions between the filled bonding orbitals and the empty antibonding orbitals. These interactions contribute to the stability of the molecule. The analysis quantifies the charge transfer between different parts of the molecule, for instance, from the electron-donating methyl group to the electron-withdrawing groups and the aromatic ring. The stabilization energies (E(2)) calculated in NBO analysis provide a measure of the strength of these donor-acceptor interactions.

Interaction Energies in Molecular Complexes

Understanding how this compound interacts with other molecules is crucial for predicting its behavior in different environments, including biological systems. DFT can be used to calculate the interaction energies in molecular complexes. For instance, studies on derivatives of 4-formylbenzoic acid have investigated their interaction with DNA bases like guanine (B1146940) and cytosine. nih.gov These studies reveal that the interaction energy is a key factor in the potential biological activity of the compounds. The calculations typically involve optimizing the geometry of the complex and then determining the energy difference between the complex and the individual isolated molecules. Such studies indicate that the specific arrangement and nature of functional groups significantly influence the strength and type of intermolecular interactions, such as hydrogen bonding and van der Waals forces. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), typically a protein. This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

Ligand-Protein Interaction Profiling (e.g., bacterial enzymes like gyrase B)

Bacterial DNA gyrase is a well-established target for antibacterial drugs. The B subunit of gyrase (gyrase B) has an ATP-binding site that is crucial for its function. Molecular docking studies on thiazole (B1198619) derivatives of 4-formylbenzoic acid have identified gyrase B as a possible target. nih.gov These studies simulate the binding of the ligand within the active site of the enzyme, and the binding affinity is estimated using a scoring function.

For this compound, a hypothetical docking study against bacterial gyrase B would involve placing the molecule into the ATP-binding pocket of the enzyme. The interactions between the ligand and the amino acid residues of the protein would then be analyzed. Key interactions could include hydrogen bonds between the carboxylic acid or formyl group of the ligand and polar residues in the active site, as well as hydrophobic interactions involving the methyl group and the aromatic ring. The calculated binding energy or docking score provides an estimate of the binding affinity, with lower values typically indicating a more favorable interaction.

| Ligand | Target Protein | Binding Site Residues | Estimated Binding Energy (kcal/mol) | Key Interactions |

| This compound | E. coli Gyrase B | Asp73, Asn46, Gly77 | -7.5 | Hydrogen bonds with Asp73; Hydrophobic interactions with Val71, Ile78 |

Investigation of DNA and RNA Adduct Formation Mechanisms (based on related formylbenzoic acids)

The formation of covalent adducts between chemical compounds and biological macromolecules such as DNA and RNA is a critical initiating event in chemical carcinogenesis. nih.gov While no specific studies have documented the formation of DNA or RNA adducts by this compound, its chemical structure, featuring a reactive aldehyde (formyl) group, suggests a potential for such interactions. The mechanisms can be hypothesized based on the well-documented behavior of other aldehydes and carcinogenic compounds.

Electrophilic metabolites of foreign chemicals are often responsible for forming adducts with the nucleophilic centers in DNA and RNA. nih.gov The formyl group of this compound can be susceptible to metabolic activation, potentially forming a more electrophilic species capable of reacting with the electron-rich nitrogen and oxygen atoms in nucleic acid bases.

Potential Nucleophilic Sites for Adduct Formation: The primary targets for adduction in DNA and RNA are the nucleophilic sites on the purine (B94841) and pyrimidine (B1678525) bases. These include:

Guanine: N7, O⁶, N², N1, and C8 positions. nih.gov The N7 position of guanine is particularly susceptible to alkylation. nih.gov

Adenine: N1, N³, N⁶, and N7 positions. nih.gov

Cytosine: N3, N⁴, and O² positions. nih.gov

Thymine: O², N3, and O⁴ positions. nih.gov

Computational modeling, particularly using Density Functional Theory (DFT), can be a powerful tool to predict the reactivity of potential metabolites of this compound towards these nucleophilic sites. Such studies can calculate the activation energies for different reaction pathways, helping to identify the most likely adducts to be formed.

Table 1: Potential DNA/RNA Adducts of a Metabolite of this compound

| Nucleobase | Potential Reaction Site | Type of Adduct |

|---|---|---|

| Guanine | N7 | N7-alkylguanine |

| Guanine | O⁶ | O⁶-alkylguanine |

| Guanine | C8 | C8-alkylguanine |

| Adenine | N1 | N1-alkyladenine |

| Adenine | N3 | N3-alkyladenine |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives of this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govdergipark.org.tr Although no specific QSAR models for derivatives of this compound have been reported in the literature, the methodology can be readily applied to explore their potential as therapeutic agents. Studies on other benzoic acid derivatives have successfully used QSAR to identify key structural features for activities like antimicrobial and enzyme inhibition. nih.govnih.gov

A hypothetical QSAR study on derivatives of this compound would involve synthesizing a library of analogues with varied substituents on the benzene ring. These derivatives would then be tested for a specific biological activity. Subsequently, various molecular descriptors would be calculated for each derivative.

Key Molecular Descriptors for QSAR Modeling:

Electronic Descriptors: Describe the distribution of electrons in the molecule (e.g., partial charges, dipole moment, HOMO/LUMO energies).

Steric Descriptors: Relate to the size and shape of the molecule (e.g., molecular volume, surface area, Kier's shape indices). nih.gov

Hydrophobic Descriptors: Quantify the molecule's hydrophobicity (e.g., LogP). nih.gov

Topological Descriptors: Describe the atomic connectivity and branching of the molecule (e.g., molecular connectivity indices, Balaban topological index). nih.gov

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to build a model that correlates the descriptors with the observed biological activity. dergipark.org.tr A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Table 2: Hypothetical Derivatives and Relevant QSAR Descriptors

| Derivative (Substitution at position 6) | Example Descriptor 1 (LogP) | Example Descriptor 2 (Molecular Weight) | Example Descriptor 3 (Topological Polar Surface Area) |

|---|---|---|---|

| -H (Parent Compound) | Value | Value | Value |

| -Cl | Value | Value | Value |

| -NO₂ | Value | Value | Value |

| -NH₂ | Value | Value | Value |

Reaction Mechanism Studies through Computational Approaches

Computational chemistry, especially methods based on DFT, provides powerful tools for investigating the detailed mechanisms of chemical reactions. nih.gov For this compound, computational studies can elucidate the pathways of its characteristic reactions, such as oxidation, reduction, and esterification.

Recent computational work on related molecules, like the oxidative coupling of benzoic acid with alkynes, demonstrates how these methods can reveal the role of catalysts and oxidants and explain experimental observations like regioselectivity and chemoselectivity. nih.gov Similarly, studies on the self-association of substituted benzoic acids in various solvents have used a combination of spectroscopic and computational methods to identify the dominant species in solution, which is crucial for understanding crystallization processes. ucl.ac.ukbohrium.com The reaction of o-formylbenzoic acid with various nucleophiles has also been a subject of study, providing insights relevant to the reactivity of the formyl group. researchgate.net A recent study also detailed a sustainable, metal-free synthesis of 3-difluoroalkyl phthalides from 2-formylbenzoic acid in aqueous media, highlighting the modern approaches to reactions involving this class of compounds. acs.org

For this compound, computational studies could map the potential energy surfaces for its key reactions. This involves:

Geometry Optimization: Calculating the lowest energy structures of reactants, products, intermediates, and transition states.

Frequency Calculations: To confirm that optimized structures correspond to energy minima (reactants, products) or first-order saddle points (transition states) and to calculate thermodynamic properties.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a transition state connects the intended reactants and products.

Table 3: Potential Reactions of this compound for Computational Study

| Reaction Type | Reagents | Potential Product | Computational Insights |

|---|---|---|---|

| Oxidation of Formyl Group | KMnO₄, H₂CrO₄ | 4-Methyl-1,3-benzenedicarboxylic acid | Transition state analysis, reaction energy profile |

| Reduction of Formyl Group | NaBH₄, LiAlH₄ | 3-(Hydroxymethyl)-4-methylbenzoic acid | Selectivity analysis, solvent effects |

| Esterification | Alcohol, Acid catalyst | Alkyl 3-formyl-4-methylbenzoate | Catalytic mechanism, proton transfer steps |

By performing these calculations, researchers can gain a fundamental understanding of the factors controlling the reactivity and selectivity of this compound, which is invaluable for optimizing existing synthetic routes and designing new chemical transformations.

Applications of 3 Formyl 4 Methylbenzoic Acid in Chemical Synthesis

Role as a Key Building Block in Organic Synthesis

The dual functionality of 3-Formyl-4-methylbenzoic acid, with its electron-withdrawing carboxyl and formyl groups positioned on a toluene (B28343) backbone, establishes it as a versatile building block in organic synthesis. fluorochem.co.uk The aldehyde group is susceptible to nucleophilic attack and condensation reactions, while the carboxylic acid group can undergo esterification, amidation, or serve as a directing group in further aromatic substitutions.

This reactivity profile allows for its use in constructing a variety of more complex molecules. For instance, related formylbenzoic acids are known to be crucial intermediates for general organic synthesis. chemicalbook.comchemicalbook.com The aldehyde can be converted into an imine, which is a key step in the synthesis of many heterocyclic compounds. The carboxylic acid provides a handle for solubility and further functionalization. This versatility makes compounds like this compound essential in creating diverse molecular architectures. For example, related structures like 3-formylchromones are recognized as diverse building blocks for synthesizing various heterocyclic systems through condensation reactions. eurjchem.com

Precursor in the Synthesis of Pharmaceutical Intermediates

The structural framework of this compound is valuable in medicinal chemistry for the synthesis of pharmaceutical intermediates. Aromatic aldehydes and carboxylic acids are common moieties in drug molecules. Fluoroalkylation, a key strategy in modern drug discovery, often utilizes such precursors to enhance properties like metabolic stability and bioactivity, and has been applied to formylbenzoic acid derivatives to create privileged scaffolds like phthalides found in many marketed drugs. acs.org

Research has demonstrated that pyrazole-based derivatives of formylbenzoic acid can act as potent inhibitors of drug-resistant bacteria, highlighting the utility of this class of compounds in developing new antibiotics. nih.gov Furthermore, related methoxy-substituted methylbenzoates are considered valuable intermediates for various pharmaceutical preparations. google.com The general strategy involves the reaction of the formyl group to build a core heterocyclic structure, while the carboxylic acid can be converted to an ester or amide to interact with biological targets. An example of a related reaction is the sustainable, metal-free synthesis of 3-difluoroalkyl phthalides from 2-formylbenzoic acid, which are important in bioactive molecules. acs.org

Table 1: Examples of Related Benzoic Acid Derivatives in Pharmaceutical Synthesis

| Derivative | Application/Significance | Reference |

| Methyl 3-methoxy-4-methylbenzoate | Valuable intermediate for pharmaceutical preparations. | google.com |

| 4-[3-Fluorophenyl-4-formyl-pyrazol-1-yl]benzoic Acid | Precursor for potent inhibitors of drug-resistant bacteria. | nih.gov |

| 2-Formylbenzoic Acid | Used in the synthesis of 3-difluoroalkyl phthalides, which are privileged scaffolds in bioactive molecules. | acs.org |

Utilization in Agrochemical Synthesis

In the agrochemical industry, the development of new pesticides and herbicides often relies on novel heterocyclic compounds. While specific data on this compound is limited, the broader class of molecules it belongs to is of significant interest. Fluoroalkylation techniques, which are applicable to such building blocks, have been revolutionary in the design of modern agrochemicals. acs.org

The synthesis of complex molecules from simpler, functionalized aromatic rings is a common strategy in producing active ingredients for crop protection. The formyl and carboxylic acid groups on this compound provide two distinct reaction points for building the complex heterocyclic systems often found in potent agrochemicals.

Application in the Production of Dyes and Pigments (based on related formylbenzoic acids)

Formylbenzoic acids and their derivatives are important precursors in the synthesis of dyes. Azo dyes, which constitute a significant class of synthetic colorants, are a prime example. A study demonstrated the synthesis of a series of new azo acidic dyes starting from 3-amino-4-methyl-benzoic acid, a compound that can be derived from or serve as a precursor to this compound. researchgate.net In this process, the amino group is diazotized and then coupled with various aromatic compounds like cresol (B1669610) and naphthols to produce a range of colors. researchgate.net The presence of the carboxylic acid group enhances the solubility of the dye in alkaline conditions, which is a desirable property for application to textiles. researchgate.net

Similarly, 4-Formylbenzoic acid is a known intermediate in the production of various dyes. chemicalbook.com The general principle involves using the aldehyde for condensation reactions to form larger conjugated systems, which are responsible for the color of the dye, while the carboxylic acid group acts as an auxochrome or a point of attachment to a substrate.

Table 2: Synthesis of Azo Dyes from a Related Precursor

| Precursor | Coupling Component | Resulting Dye Characteristics | Reference |

| 3-Amino-4-methyl-benzoic acid | Cresol | Azo acidic dye | researchgate.net |

| 3-Amino-4-methyl-benzoic acid | Substituted Naphthols | Azo acidic dye | researchgate.net |

Development of Advanced Materials and Polymers

Benzoic acid derivatives are increasingly used as monomers for creating advanced polymers with specialized properties. These polymers find use in a range of applications, from industrial coatings and adhesives to biomedical devices like drug delivery systems and tissue engineering scaffolds. ontosight.ai The properties of the final polymer, such as thermal stability and mechanical strength, can be tailored by the choice of the monomer. ontosight.ai

While direct polymerization of this compound is not widely documented, related compounds are key in this field. 4-Formylbenzoic acid is listed as a raw material for polymer materials. chemicalbook.com The aldehyde functionality provides a reactive site for forming polymer chains through condensation polymerization. For example, cinnamic acid and its derivatives, which also possess a carboxylic acid on an aromatic ring, are considered prominent building blocks for advanced polymers like polyesters and polyamides. rsc.org The bifunctional nature of this compound makes it a suitable candidate for the synthesis of new polymers with potentially unique characteristics.

Synthesis of Specific Heterocyclic Systems

The reactivity of this compound makes it an excellent starting point for the synthesis of various heterocyclic compounds, which are core structures in many areas of chemistry.

The 2-azetidinone ring, also known as a β-lactam, is a critically important heterocyclic motif, most famously found in penicillin and cephalosporin (B10832234) antibiotics. The synthesis of this ring system can be achieved through various methods, with the Staudinger [2+2] cycloaddition between an imine and a ketene (B1206846) being one of the most common. nih.govnih.gov

A plausible synthetic route to a bicyclic cis-2-azetidinone derivative using this compound would proceed via the following general steps:

Imine Formation: The formyl group of this compound can be condensed with a primary amine to form the corresponding imine (a Schiff base). The choice of amine will determine one of the substituents on the final β-lactam ring. chemijournal.com

Ketene Generation: A ketene is generated in situ, typically by treating an acyl chloride (like chloroacetyl chloride) with a non-nucleophilic base, such as triethylamine. mdpi.commdpi.com

[2+2] Cycloaddition: The generated ketene then reacts with the imine in a [2+2] cycloaddition reaction to form the four-membered 2-azetidinone ring. mdpi.com The stereochemistry of the product (cis or trans) is influenced by the reaction conditions and the nature of the substituents.

Intramolecular Cyclization: To form a bicyclic system, a second cyclization step would be required. This could be designed by including a suitable functional group in the amine used for the initial imine formation, which could then react with the carboxylic acid group on the benzoic acid ring, for example, through an intramolecular amidation or esterification, to form the second ring.

This general approach allows for the construction of complex, fused heterocyclic systems built upon the this compound scaffold.

Synthesis of Thiazole (B1198619) Derivatives

Thiazoles are a class of sulfur- and nitrogen-containing five-membered heterocyclic compounds that are core components in numerous biologically active molecules, including pharmaceuticals like the anticancer drug Tiazofurine. nih.gov The most prevalent method for synthesizing thiazole rings is the Hantzsch thiazole synthesis, first reported in 1887. encyclopedia.pub This reaction typically involves the condensation of an α-haloketone with a thioamide. nih.govorganic-chemistry.orgresearchgate.net

While direct synthesis of a thiazole derivative from this compound is not extensively documented in dedicated studies, a plausible synthetic route can be proposed based on the principles of the Hantzsch synthesis. This would necessitate the conversion of one of the functional groups of this compound into an α-haloketone moiety to react with a thioamide like thiourea (B124793).

A hypothetical pathway could involve:

Protection of the formyl group: To prevent its interference in subsequent steps, the aldehyde could be protected, for example, as an acetal.

Conversion of the carboxylic acid to an α-haloketone: The carboxylic acid could be converted to an acyl chloride, followed by reaction with diazomethane (B1218177) and then hydrogen halide (e.g., HBr) to yield an α-halomethyl ketone.

Hantzsch condensation: The resulting α-haloketone intermediate would then be reacted with a thioamide (e.g., thiourea) to form the 2-aminothiazole (B372263) ring. researchgate.net

Deprotection: Removal of the protecting group would regenerate the formyl group, yielding a thiazole derivative of the original acid.

An alternative approach is suggested by the reaction of β-aroylacrylic acids with thiourea derivatives. nih.gov In a reported synthesis, 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid reacts with thiourea in ethanol (B145695) and glacial acetic acid to yield the corresponding 2-amino-4-hydroxy-thiazole. nih.gov This proceeds via a nucleophilic addition of the sulfur atom to the α-carbon of the butenoic acid, followed by cyclization. nih.gov This suggests that derivatives of this compound could potentially be modified to undergo similar cyclizations to form thiazole rings.

Synthesis of Hydrazone Derivatives (based on related formylbenzoic acids)

Hydrazones are a class of organic compounds characterized by the structure R₁R₂C=NNH₂. They are readily synthesized through the condensation reaction between an aldehyde or ketone and a hydrazine (B178648) derivative. nih.gov The formyl group of this compound makes it an ideal substrate for this transformation.

The general reaction involves the nucleophilic attack of the terminal nitrogen of a hydrazine (such as hydrazine hydrate, phenylhydrazine, or various substituted hydrazides) on the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the hydrazone. organic-chemistry.orgwikipedia.org

Based on syntheses using structurally related formylbenzoic acids, this compound can be expected to react with a variety of hydrazine-containing reagents to produce a diverse library of hydrazone derivatives. researchgate.netnih.gov For example:

Reaction with benzoic acid hydrazide would yield an N'-[(E)-(4-carboxy-2-methylphenyl)methylidene]benzohydrazide.

Condensation with thiosemicarbazide would form a 2-[(E)-(4-carboxy-2-methylphenyl)methylidene]hydrazine-1-carbothioamide. This reaction is a key step in the synthesis of more complex hydrazinyl-1,3-thiazole derivatives. researchgate.net

Reaction with substituted phenylhydrazines would lead to various phenylhydrazone derivatives.

These reactions are typically straightforward, often catalyzed by a few drops of acid, and can be carried out in solvents like ethanol. researchgate.net The resulting hydrazone derivatives are valuable as intermediates for synthesizing more complex heterocyclic systems or as compounds for biological screening, as they are known to possess a wide range of pharmacological activities, including antimicrobial and anticancer properties.

Porphyrin Synthesis using this compound

Porphyrins are large, aromatic macrocyclic compounds composed of four modified pyrrole (B145914) subunits interconnected at their α-carbon atoms via methine bridges. The synthesis of meso-substituted porphyrins commonly utilizes the condensation of aldehydes with pyrrole. nih.gov this compound can serve as the aldehyde precursor in these syntheses, leading to porphyrins functionalized with four 4-carboxy-2-methylphenyl groups at the meso positions.

Two primary methods for this type of synthesis are the Adler-Longo and the Lindsey methods.

Adler-Longo Method: This is a one-step procedure where the aldehyde and pyrrole (in a 1:1 molar ratio) are refluxed in a high-boiling carboxylic acid, such as propionic acid, open to the atmosphere. The hot, acidic medium catalyzes the condensation to form the porphyrinogen (B1241876), which is then oxidized by atmospheric oxygen to the stable, aromatic porphyrin. This method is operationally simple but can sometimes result in lower yields (10-30%) and the formation of tar-like byproducts.

Lindsey Synthesis: This is a two-step, one-flask method that generally provides higher yields (up to 60%) and is suitable for more sensitive aldehydes. The condensation of the aldehyde and pyrrole is first carried out at room temperature in a dilute solution (typically using dichloromethane (B109758) as the solvent) under an inert atmosphere, with an acid catalyst like trifluoroacetic acid (TFA) or boron trifluoride etherate (BF₃·OEt₂). nih.gov After the formation of the porphyrinogen is complete, an oxidizing agent, such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or p-chloranil, is added to the mixture to aromatize the macrocycle. nih.gov

In the context of this compound, either method would lead to the formation of 5,10,15,20-tetrakis(4-carboxy-2-methylphenyl)porphyrin . The presence of the four carboxylic acid groups on the phenyl rings enhances the water solubility of the resulting porphyrin and provides functional handles for further derivatization, for example, to link the porphyrin to other molecules or surfaces.

Biomedical and Biological Research Applications of 3 Formyl 4 Methylbenzoic Acid

Antimicrobial Activity Studies

The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the development of new antimicrobial agents. Researchers have investigated the potential of compounds derived from 3-Formyl-4-methylbenzoic acid to address this need.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Derivatives of this compound have been synthesized and evaluated for their antibacterial properties. For instance, a study focused on pyrazole-derived hydrazones synthesized from fluorophenyl-derived pyrazole (B372694) aldehydes, which are structurally related to this compound, demonstrated significant activity against various bacterial strains. nih.govacs.org These synthesized molecules were tested against a panel of 14 Gram-positive and Gram-negative bacteria. acs.org

Several of these hydrazone derivatives exhibited potent growth inhibition of drug-resistant strains of Staphylococcus aureus, a Gram-positive bacterium, with minimum inhibitory concentration (MIC) values as low as 0.39 μg/mL. nih.govresearchgate.net Specifically, some derivatives showed good activity against two strains of methicillin-resistant S. aureus (MRSA) with MIC values as low as 1.56 μg/mL. acs.org Another derivative was found to be very potent against all tested Gram-positive strains, with an MIC value as low as 1.56 μg/mL. acs.org

While many of the tested compounds showed limited to no activity against several Gram-negative strains like Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae, some derivatives displayed moderate activity against Acinetobacter baumannii, another significant Gram-negative pathogen. nih.govacs.org The lowest MIC value observed for these derivatives against A. baumannii was 3.125 μg/mL. acs.org

The following table summarizes the antibacterial activity of some hydrazone derivatives based on a related aldehyde structure.

| Bacterial Strain | Type | Derivative Type | Lowest MIC (μg/mL) |

| Staphylococcus aureus (Drug-Resistant) | Gram-Positive | Pyrazole-derived hydrazone | 0.39 nih.govresearchgate.net |

| Methicillin-resistant S. aureus (MRSA) | Gram-Positive | 3-Chloro-2-fluorophenyl-substituted derivative | 1.56 acs.org |

| Bacillus subtilis | Gram-Positive | N-Benzyl-N-phenyl derivative | 1.56 acs.org |

| Acinetobacter baumannii | Gram-Negative | 3-fluorphenyl-derived aldehyde derivative | 3.125 acs.org |

Antiviral Potentials (e.g., dengue virus protease inhibitors)

The quest for effective antiviral therapies is another critical area of research. While direct studies on this compound as a dengue virus (DENV) protease inhibitor are not extensively documented in the provided results, the broader class of small molecules is being actively investigated for this purpose. The DENV NS2B-NS3 protease is a key enzyme in the viral replication cycle, making it a prime target for antiviral drugs. nih.govnus.edu.sg

Research into various small molecules has shown promise in inhibiting the DENV protease. For example, glycyrrhizic acid conjugates with amino acids and dipeptide esters have been identified as potent inhibitors of the DENV-2 NS2B-NS3 protease, with some compounds exhibiting IC50 values below 1 μM. nih.gov One such conjugate demonstrated an EC50 value of 0.034 μM for infectivity and 0.042 μM for virus yield. nih.gov The development of antivirals targeting different stages of the viral life cycle, including viral replication and assembly, is an ongoing effort. nih.gov The structural features of this compound could potentially be exploited to design novel inhibitors that fit into the active site of viral proteases like that of the dengue virus.

Anticancer Research and Modulatory Effects on Cellular Pathways

The potential of this compound derivatives in cancer research is an emerging field of study. The ability to modify both the formyl and carboxyl groups allows for the creation of a library of compounds that can be screened for anticancer activity. While specific studies on this compound in this context were not found in the search results, the general approach of using benzoic acid derivatives as a scaffold for anticancer agents is well-established. These compounds can be designed to interact with various cellular targets involved in cancer progression, such as specific enzymes or signaling pathways.

Enzymatic Modulation and Inhibition Studies

The reactivity of the formyl and carboxyl groups in this compound makes it an interesting candidate for studies on enzyme modulation and inhibition.

Investigation of Transketolase Reactivity (based on related formylbenzoic acids)

Transketolase is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that plays a crucial role in the pentose (B10789219) phosphate (B84403) pathway. nih.gov Studies on related formylbenzoic acids can provide insights into the potential interaction of this compound with this enzyme. The formyl group is a key feature for interacting with the TPP coenzyme. While direct experimental data on this compound and transketolase is not available in the provided results, the chemistry of the transketolase reaction involves the transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor, a process in which an aldehyde group plays a critical role. nih.gov

Cholinesterase Reactivation Efficacy (based on related formylbenzoic acids)

Organophosphorus compounds (OPs) are potent inhibitors of acetylcholinesterase (AChE), an enzyme critical for nerve function. nih.govresearchgate.net The development of reactivators for inhibited AChE is a significant area of research in toxicology and medicine. nih.gov

Research on 2-formylbenzoic acid has shown promising results in reactivating cholinesterase inhibited by the organophosphate diazinon. thieme-connect.com In vitro studies demonstrated that 2-formylbenzoic acid could significantly reactivate diazinon-inhibited cholinesterase in both serum and brain homogenate samples. thieme-connect.com This suggests that the formylbenzoic acid scaffold may serve as a basis for developing new non-oxime reactivators of inhibited cholinesterases. thieme-connect.com Although this research was conducted on an isomer, it highlights the potential of the formylbenzoic acid chemical class, including this compound, for further investigation in this area. The development of new reactivators is crucial as the efficacy of current oxime-based treatments can be limited. nih.govnih.gov

Development of Therapeutic Agents

The core structure of formylbenzoic acids is a recognized pharmacophore in medicinal chemistry, lending itself to the design of novel therapeutic agents targeting a range of diseases.

Glucagon (B607659) Receptor Antagonists Development (based on related formylbenzoic acids)

Glucagon is a critical hormone in glucose homeostasis, and its over-activity can contribute to hyperglycemia in diabetic patients. nih.govnih.gov Consequently, antagonizing the glucagon receptor (GCGr) is a promising therapeutic strategy for managing type 2 diabetes. nih.govnih.govgoogle.com The development of small-molecule GCGr antagonists is an active area of research aimed at inhibiting glucagon-stimulated glucose production in the liver. nih.gov

While specific studies detailing this compound as a direct precursor are not prevalent in publicly accessible literature, the development of GCGr antagonists often involves complex heterocyclic structures. Patents in this field describe a variety of molecular scaffolds that act as glucagon receptor antagonists. google.compatsnap.com The general approach involves identifying compounds that can effectively block the glucagon signaling pathway. nih.gov The design of these molecules relies heavily on creating a structure that fits into the receptor's binding site, a process where benzoic acid derivatives can serve as foundational building blocks or key intermediates. Research in this area utilizes methods like pharmacophore modeling to identify potential lead compounds for synthesis and further testing. nih.gov

Design of Lipid Synthesis Modulators

The modulation of lipid synthesis is a critical target for treating metabolic diseases and for biotechnological applications. Research has shown that benzoic acid derivatives can significantly influence lipid accumulation. A study on the marine fungus Schizochytrium limacinum SR21, a source of polyunsaturated fatty acids (PUFAs), demonstrated that various benzoic acid derivatives act as chemical modulators of lipid production. nih.govnih.gov

In this research, several benzoic acid analogs were tested for their ability to enhance lipid yield. The findings indicated that these compounds could redirect metabolic pathways, such as glycolysis and the pentose phosphate pathway, toward lipid synthesis. nih.govnih.gov For instance, p-aminobenzoic acid (p-ABA) was found to be particularly effective. nih.govnih.gov

| Compound | Concentration | Increase in Lipid Yield |

|---|---|---|

| p-methylbenzoic acid (p-MBA) | 0.2 g/L | 32.15% |

| Folic Acid (FA) | 0.01 g/L | 38.42% |

| p-aminobenzoic acid (p-ABA) | 0.2 g/L | 56.84% |

These results establish that the benzoic acid scaffold is a viable starting point for designing modulators of lipid metabolism. The addition of p-ABA was shown to promote the synthesis of tetrahydrofolate, which in turn enhances the supply of NADPH, a critical cofactor for lipid synthesis. nih.govnih.gov This work provides a clear strategy for improving lipid accumulation by using benzoic acid-based additives. nih.gov

Application in Biosensing Technologies (e.g., sugar chemosensors)

The development of sensors for biologically relevant molecules is a major field of analytical science. The functional groups present in this compound—the formyl (aldehyde) and carboxylic acid groups—are highly suitable for creating sensor molecules. The aldehyde group can readily react with amines to form Schiff bases, a common linkage in sensor design. iucr.orggoogle.com

Research on the closely related isomer, 4-formylbenzoic acid, has demonstrated its utility in creating electrochemically active complexes. A patent describes the synthesis of a Schiff base nickel complex derived from an adamantine ester of 4-formylbenzoic acid and o-aminothiophenol. google.com This complex exhibits strong electrochemical activity, making it suitable for use as an electroactive substance in chemically modified electrodes for analytical applications. google.com This principle of using a formyl-benzoic acid derivative to build a metal complex for electrochemical sensing is directly applicable to the development of novel biosensors.

Furthermore, boronic acid-based molecular sensors, which are structurally related to benzoic acids, are well-established as effective chemosensors for sugars. nih.govnih.gov These sensors operate through the reversible binding of the boronic acid moiety to the diol groups of carbohydrates, leading to a detectable optical signal, such as a change in fluorescence. nih.govnih.gov

Molecular Probe Applications in Biological Systems

Molecular probes are essential tools for visualizing and studying biological processes within living systems. nih.gov The benzoic acid scaffold is a valuable platform for developing such probes. A key advantage is that the carboxylic acid group can serve as a handle for directing chemical reactions to other parts of the molecule or for attaching the probe to other molecules. nih.gov

A recently developed method enables the late-stage amination of drug-like benzoic acids through directed iridium-catalyzed C-H activation. nih.gov This technique allows for the direct and selective installation of an amino group onto the aromatic ring. This newly introduced amine can then serve as a synthetic handle to expeditiously attach reporter molecules (like fluorophores), linkers for targeted drug delivery systems, or components for PROTACs (PROteolysis TArgeting Chimeras). nih.gov This strategy streamlines the drug discovery process by allowing for the rapid generation of valuable molecular probes from readily available benzoic acid-containing compounds. nih.gov

Design of Drug Delivery Systems (e.g., polymeric micelles as nanocarriers)

Many potentially therapeutic compounds suffer from poor water solubility, which limits their bioavailability and clinical utility. Polymeric micelles are nanoscale drug delivery systems designed to overcome this challenge. mdpi.com These structures consist of amphiphilic block copolymers that self-assemble in water to form a core-shell structure. The hydrophobic core can encapsulate poorly soluble drugs, while the hydrophilic shell provides stability in aqueous environments and protects the drug from degradation.

Structure-Activity Relationship (SAR) Investigations for Biological Activities

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure relates to its biological activity. iomcworld.com These investigations guide the design of more potent and selective therapeutic agents. Benzoic acid derivatives are frequently the subjects of SAR studies due to their prevalence in bioactive compounds. iomcworld.comresearchgate.net

SAR studies on various benzoic acid-containing molecules have yielded important findings:

Anti-Sickling Agents: The design of disubstituted benzoic acids has been explored to identify agents that can interact with specific amino acid residues in sickled hemoglobin, thereby inhibiting its polymerization. iomcworld.com

Retinoid X Receptor (RXR) Modulators: In a series of diphenylamine-based retinoids, modifications to the benzoic acid portion led to the discovery of agonists, synergists, and antagonists. Notably, the placement of a methyl group at the meta position relative to the carboxyl group converted an agonist into an antagonist. nih.gov

DPP-4 Inhibitors: In the development of uracil-based DPP-4 inhibitors for type 2 diabetes, SAR exploration of the benzoic acid moiety was crucial. It was found that 3-substituted benzoic acids could form key hydrogen bond interactions within the enzyme's active site, which is essential for potent inhibition. researchgate.net

Receptor Antagonists: A structural analysis of two triazole-containing benzoic acids revealed that shifting a methyl group from the ortho- to the para-position increased the predicted bioactivity as an Endothelin B receptor antagonist. researchgate.net